molecular formula C14H15NO B14256417 7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one CAS No. 189003-20-1

7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one

Cat. No.: B14256417
CAS No.: 189003-20-1
M. Wt: 213.27 g/mol
InChI Key: DWVCTTMWBMIKDB-UHFFFAOYSA-N
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Description

7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its azabicyclo framework, which is a bicyclic structure containing nitrogen. The presence of the benzyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one typically involves the following steps:

    Formation of the Azabicyclo Framework: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions are employed to introduce the benzyl group onto the azabicyclo framework.

Common reagents used in these reactions include benzyl halides and bases such as sodium hydride or potassium carbonate. The reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.2.0]octan-8-one: A similar compound without the benzyl group.

    7-Methyl-7-azabicyclo[4.2.0]oct-4-en-8-one: A methylated analogue.

    7-(Phenoxyacetylamino)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester: A more complex derivative with additional functional groups.

Uniqueness

7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

189003-20-1

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

7-benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one

InChI

InChI=1S/C14H15NO/c16-14-12-8-4-5-9-13(12)15(14)10-11-6-2-1-3-7-11/h1-3,5-7,9,12-13H,4,8,10H2

InChI Key

DWVCTTMWBMIKDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C=C1)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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